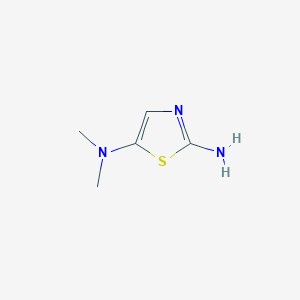

N5,N5-dimethylthiazole-2,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

5-N,5-N-dimethyl-1,3-thiazole-2,5-diamine |

InChI |

InChI=1S/C5H9N3S/c1-8(2)4-3-7-5(6)9-4/h3H,1-2H3,(H2,6,7) |

InChI Key |

CHADUMJSOSHUAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=C(S1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N5,N5-dimethylthiazole-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of N5,N5-dimethylthiazole-2,5-diamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the bromination of 2-aminothiazole, followed by a nucleophilic aromatic substitution with dimethylamine. This document provides detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence:

-

Bromination of 2-aminothiazole: The initial step involves the electrophilic bromination of commercially available 2-aminothiazole at the C5 position to yield 2-amino-5-bromothiazole. This reaction proceeds readily under mild conditions.

-

Nucleophilic Aromatic Substitution: The subsequent step is the displacement of the bromide in 2-amino-5-bromothiazole with dimethylamine. This nucleophilic aromatic substitution introduces the desired dimethylamino group at the C5 position, affording the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first step of the synthesis, the bromination of 2-aminothiazole. Data for the second step is based on analogous reactions, as a specific yield for the dimethylamination was not found in the reviewed literature.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Bromination | 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | 75 | [1] |

| 2 | Dimethylamination | 2-Amino-5-bromothiazole | Dimethylamine, NaHCO₃, DMF | This compound | Not Reported (Low yield implied for similar reactions) |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This protocol is adapted from a reported procedure for the bromination of 2-aminothiazole[1].

Materials:

-

2-Aminothiazole (1.0 eq)

-

Acetic Acid

-

Bromine (2.0 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (408 μL, 8 mmol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield 2-amino-5-bromothiazole (520 mg, 75% yield)[1].

Step 2: Synthesis of this compound

This protocol is based on a general method for the amination of 5-halo-2-aminothiazoles.

Materials:

-

2-Amino-5-bromothiazole (1.0 eq)

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol, or as a gas) (1.25 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a sealable reaction vessel, dissolve 2-amino-5-bromothiazole (2 mmol) in 10 mL of DMF.

-

Add sodium bicarbonate (4 mmol).

-

Add dimethylamine (2.5 mmol).

-

Seal the vessel and heat the mixture in an oil bath at 70 °C for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration and wash with water.

-

Dry the solid.

-

The crude product can be purified by recrystallization (e.g., from a DMF/water mixture) or by column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture (e.g., 2:1) to afford this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

In-depth Technical Guide: Physicochemical Properties of N5,N5-dimethylthiazole-2,5-diamine

An Important Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly available scientific databases, chemical repositories, and scholarly literature, it has been determined that there is no specific information available for the compound N5,N5-dimethylthiazole-2,5-diamine . This includes a lack of data regarding its physicochemical properties, experimental protocols for its synthesis or analysis, and any associated biological or signaling pathway activities.

The searches were conducted using a variety of nomenclature, including:

-

This compound

-

N,N-dimethylthiazole-2,5-diamine

-

2-amino-5-(dimethylamino)thiazole

-

5-(dimethylamino)thiazol-2-amine

-

And the corresponding SMILES string: CN(C)c1sc(n1)N

The consistent outcome of these searches is the retrieval of information for structurally related but distinct molecules. These include, but are not limited to:

-

N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine

-

N2,N5-dimethyl-1,3,4-Thiadiazole-2,5-diamine

-

N5,N5-Dimethylpyridine-2,5-diamine

-

N2,N2-dimethylthiazole-2,4-diamine

-

2-amino-5-methylthiazole

The absence of data for the specific molecule of interest, this compound, prevents the creation of the requested in-depth technical guide. The core requirements for this document—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without foundational information.

This lack of information suggests that this compound may be a novel compound, a synthetic intermediate that has not been characterized in detail, or a molecule that has been synthesized but for which the data is not in the public domain.

Therefore, this document cannot provide the requested technical data. Instead, it serves to inform the scientific community of the current information gap regarding this specific chemical entity. For researchers interested in this molecule, the initial step would be its de novo synthesis and subsequent characterization to determine its fundamental physicochemical properties.

Proposed Future Work: A Roadmap to Characterization

Should a research program be initiated for this compound, the following experimental workflow would be essential for a comprehensive physicochemical characterization.

Synthesis and Purification

The initial and most critical step is the chemical synthesis of this compound. A potential, though unproven, synthetic route could be conceptualized. Following synthesis, rigorous purification, likely using techniques such as column chromatography and recrystallization, would be necessary to obtain a sample of high purity.

Structural and Purity Analysis

The identity and purity of the synthesized compound would need to be unequivocally confirmed. A standard battery of analytical techniques would be employed.

Table 1: Proposed Analytical Methods for Structural Confirmation and Purity Assessment

| Analytical Method | Purpose |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | To determine the number and environment of protons. |

| ¹³C NMR | To determine the number and environment of carbon atoms. |

| Mass Spectrometry (MS) | |

| High-Resolution MS (HRMS) | To determine the exact molecular weight and elemental composition. |

| Chromatography | |

| High-Performance LiquidChromatography (HPLC) | To assess purity and quantify the compound. |

| Spectroscopy | |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |

Physicochemical Property Determination

Once the compound's identity and purity are confirmed, a series of experiments would be conducted to determine its key physicochemical properties.

Table 2: Key Physicochemical Properties and Experimental Protocols

| Property | Experimental Protocol |

| Melting Point | Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded. This also serves as an indicator of purity. |

| Boiling Point | If the compound is a liquid at room temperature, its boiling point would be determined at a specific pressure. |

| Solubility | Assessed in a range of standard solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. This can be determined by visual inspection or more quantitatively using techniques like UV-Vis spectroscopy. |

| pKa | The acid dissociation constant(s) would be determined, likely through potentiometric titration or UV-Vis spectroscopy, by measuring changes in absorbance as a function of pH. This is crucial for understanding the ionization state of the molecule at different physiological pH values. |

| LogP (Octanol-WaterPartition Coefficient) | This critical parameter for drug development, which measures lipophilicity, would be determined using the shake-flask method or calculated using validated software. |

Visualization of Experimental Workflow

The logical flow for the characterization of a novel compound like this compound can be visualized as follows:

An In-depth Technical Guide to N5,N5-dimethylthiazole-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N5,N5-dimethylthiazole-2,5-diamine, including its chemical identifiers and a review of the known biological activities and synthetic methodologies of structurally related compounds. Due to the limited publicly available data for this specific molecule, this guide leverages information on analogous 2-aminothiazole derivatives to provide a foundational understanding for research and development professionals.

Core Compound Identifiers

| Identifier Type | Value |

| Compound Name | This compound |

| PubChem CID | 45087956 |

| Molecular Formula | C5H9N3S |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H9N3S/c1-8(2)5-3-9-4(6)7-5/h3H,6H2,1-2H3 |

| InChI Key | Not available |

| SMILES | CN(C)C1=CSC(N)=N1 |

| CAS Number | Not Available |

Experimental Protocols: Synthesis of Related 2-Aminothiazole Derivatives

Direct experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of 2-aminothiazole derivatives.[1][2] This reaction typically involves the condensation of an α-haloketone with a thiourea.

A general, one-pot procedure for the synthesis of 2-aminothiazole derivatives is described below, adapted from methodologies for similar compounds.[3]

Representative One-Pot Synthesis of 4-Aryl-2-aminothiazoles:

-

Reactants: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).

-

Solvent: Ethyl acetate (EtOAc).

-

Procedure:

-

To a solution of the aromatic methyl ketone in ethyl acetate, add thiourea and copper(II) bromide.

-

The reaction mixture is refluxed for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.

-

This method can be adapted for the synthesis of various 2-aminothiazole derivatives by selecting the appropriate starting materials.

Biological Activities and Potential Signaling Pathways of 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, featured in a number of clinically approved drugs and investigational agents.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Anticancer Activity:

Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][7] These include the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases.

Other reported mechanisms of anticancer action for thiazole derivatives include the induction of apoptosis and disruption of tubulin assembly.[7]

Antimicrobial Activity:

The 2-aminothiazole scaffold is also a key component in compounds with significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[5] One proposed mechanism of action for some 2-aminothiazole-based antimicrobials is the inhibition of bacterial enolase, a key enzyme in the glycolytic pathway, thereby disrupting ATP production and bacterial viability.[8]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aminothiazole derivative, based on the Hantzsch synthesis.

Caption: A generalized workflow for the synthesis and characterization of 2-aminothiazole derivatives.

Hypothetical Signaling Pathway Inhibition

The diagram below depicts a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative, based on the known mechanisms of action of similar compounds, such as kinase inhibition.

Caption: A hypothetical model of a signaling pathway inhibited by a 2-aminothiazole derivative.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

An In-depth Technical Guide to the Molecular Structure and Characterization of N5,N5-dimethylthiazole-2,5-diamine and its Analogue

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data for the specific molecule N5,N5-dimethylthiazole-2,5-diamine . While its structure is registered in chemical databases such as PubChem, detailed characterization, experimental protocols, and biological activity have not been reported.

Therefore, this guide will provide a detailed overview of a closely related and well-characterized analogue: N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine . This fused heterocyclic compound shares a dimethylated diamino-thiazole moiety and serves as a valuable reference for understanding the potential properties and chemical behavior of the requested molecule. The information presented below, including molecular properties, experimental protocols, and biological context, pertains to this thiazolopyrimidine analogue.

Molecular Structure and Properties of N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine

N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is a heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring. The structure is substituted with a dimethylamino group at the N5 position and an amino group at the 2-position.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N5,N5-dimethyl-[1][2]thiazolo[5,4-d]pyrimidine-2,5-diamine |

| CAS Number | 1192814-67-7[2] |

| Canonical SMILES | CN(C)C1=NC=C2N=C(N)SC2=N1[2] |

| InChI | InChI=1S/C7H9N5S/c1-12(2)7-9-3-4-5(11-7)13-6(8)10-4/h3H,1-2H3,(H2,8,10)[2] |

| InChI Key | UQYIJTRKEBHOPX-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉N₅S |

| Molecular Weight | 195.24 g/mol [2] |

| LogP | 1.20[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 5[2] |

| Purity | Typically available at ≥97%[2] |

Synthesis and Experimental Protocols

The synthesis of thiazolo[5,4-d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing substituted thiazole. While a specific protocol for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is not detailed in the available literature, a general synthetic approach can be inferred from related compounds. A common method involves the cyclization of a 4-amino-5-cyanothiazole derivative.

General Synthesis of 7-amino-thiazolo[5,4-d]pyrimidines

A representative synthesis for a related class of compounds, 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, has been described and can be adapted.[3] The key steps involve the reaction of a substituted aminothiazole with a nitrile, followed by cyclization and subsequent modifications.

Experimental Protocol:

-

Formation of the Thiazolopyrimidine Core: A substituted 2-amino-5-cyanothiazole is reacted with an appropriate orthoester or formamide equivalent in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 150 °C) for several hours to facilitate the cyclization and formation of the pyrimidine ring.[3]

-

Chlorination: The resulting thiazolo[5,4-d]pyrimidin-7-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often under microwave irradiation, to yield the 7-chloro-thiazolo[5,4-d]pyrimidine intermediate.[3]

-

Amination: The 7-chloro intermediate is then subjected to nucleophilic substitution with ammonia (e.g., in the form of ammonium hydroxide in ethanol) under reflux to introduce the 7-amino group.[3]

Molecular Characterization

Characterization of thiazolo[5,4-d]pyrimidine derivatives typically involves a combination of spectroscopic techniques to elucidate and confirm the molecular structure.

Spectroscopic Data for Related Thiazolo[4,5-d]pyrimidine Derivatives

While specific data for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is unavailable, representative data from a related 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione provides insight into the expected spectral features.[4]

| Spectroscopic Method | Observed Features for a Related Compound[4] |

| ¹H-NMR (DMSO-d₆) | δ 8.56 (t, 1H, NH), 7.58–7.40 (m, 5H, Ar-H), 2.98 (d, J = 4.5 Hz, 3H, CH₃) |

| ¹³C-NMR (DMSO-d₆) | δ 28.05, 103.02, 117.38, 128.50, 129.17, 129.65, 129.86, 130.05, 135.89, 155.79, 168.36, 175.09, 190.21 |

| IR (cm⁻¹) | 3257, 3067, 1593, 1246, 1140 |

| Mass Spectrometry (ESI, m/z) | [M-H]⁻ calcd. for C₁₃H₉F₃N₄S₂ 341.0137; found 341.0232 |

Note: The spectral data presented here are for a structurally different molecule and should be used for illustrative purposes only. The actual spectral data for this compound and its thiazolopyrimidine analogue will differ.

Biological Activity and Signaling Pathways

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated for a range of biological activities, indicating their potential as modulators of key signaling pathways in drug discovery.

Adenosine A₂ₐ Receptor Inverse Agonism

A series of 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives have been identified as potent inverse agonists of the human A₂ₐ adenosine receptor (A₂ₐR).[1] These compounds exhibit high binding affinity, with some derivatives showing affinity in the femtomolar range.[1] The A₂ₐR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Inverse agonists at this receptor would decrease the basal level of cAMP signaling.

TRPV1 Antagonism

Certain 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonists of this channel are of interest for the development of novel analgesics. One such compound demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats, indicating in vivo efficacy.[5]

Conclusion

While direct experimental data on this compound remains elusive, the study of its close analogue, N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine, and related derivatives provides valuable insights into the chemistry and potential biological applications of this class of compounds. The thiazolo[5,4-d]pyrimidine scaffold has proven to be a versatile platform for the development of potent modulators of important drug targets such as GPCRs and ion channels. Further research is warranted to synthesize and characterize the title compound to fully elucidate its properties and compare them with its more studied, fused-ring counterparts.

References

- 1. Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Thiazole-Diamine Compounds: A Legacy of Discovery and Therapeutic Innovation

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] This technical guide focuses on a specific and highly significant subclass: thiazole-diamine compounds. For the purposes of this document, "thiazole-diamine compounds" are defined as thiazole derivatives bearing at least one amino group directly attached to the thiazole ring, with a second nitrogen-containing functional group, such as another amino group or a nitrogen-containing heterocycle, present in the overall structure. This classification encompasses a wide range of biologically active molecules, most notably derivatives of 2-aminothiazole.

This guide will provide an in-depth exploration of the historical milestones in the discovery of these compounds, detail key synthetic methodologies, present a curated summary of their diverse biological activities with quantitative data, and illustrate their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Dyes to Drugs

The history of thiazole-diamine compounds is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The initial discovery of the thiazole ring was not in the context of medicine, but rather in the burgeoning field of synthetic dyes.

Early Developments (Late 19th - Early 20th Century):

The seminal work on thiazole synthesis is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides.[3] This reaction, now famously known as the Hantzsch thiazole synthesis , remains a fundamental and widely used method for constructing the thiazole core and is particularly relevant for the synthesis of 2-aminothiazole derivatives when thiourea is used as the thioamide component.[3]

The Dawn of Medicinal Applications (Mid-20th Century):

The therapeutic potential of thiazole-containing compounds began to be recognized with the discovery of sulfathiazole in the 1940s, one of the first commercially successful sulfonamide antibiotics. While not a thiazole-diamine in the strictest sense of our definition, its clinical success spurred further investigation into the biological activities of other thiazole derivatives. The discovery of Vitamin B1 (Thiamine), which contains a thiazole ring, further solidified the importance of this heterocycle in biological systems.

The Rise of 2-Aminothiazoles in Drug Discovery (Late 20th - 21st Century):

The latter half of the 20th century and the beginning of the 21st century witnessed an explosion of research into the medicinal applications of 2-aminothiazole derivatives. Scientists discovered that this scaffold could be readily modified to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] This era marked the true emergence of what we are classifying as thiazole-diamine compounds as a critical area of focus in drug discovery.

Key Synthetic Methodologies

The synthesis of thiazole-diamine compounds predominantly relies on the construction of the core thiazole ring, followed by functionalization. The Hantzsch thiazole synthesis is the most prominent and versatile method.

Hantzsch Thiazole Synthesis

This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

-

Reactants:

-

α-Bromoacetophenone (or other α-haloketone)

-

Thiourea

-

Ethanol (solvent)

-

-

Procedure:

-

Equimolar amounts of the α-haloketone and thiourea are dissolved in ethanol.

-

The mixture is refluxed for a period of 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole product.

-

Logical Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Biological Activities and Quantitative Data

Thiazole-diamine compounds exhibit a remarkable breadth of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential in different therapeutic areas.

Anticancer Activity

Many thiazole-diamine derivatives have been investigated as potent anticancer agents, often targeting specific signaling pathways involved in tumor growth and proliferation.[6][7]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole Derivatives | H1299 (Human Lung Cancer) | 4.89 | [7] |

| SHG-44 (Human Glioma) | 4.03 | [7] | |

| Thiazole-based Chalcones | HEL (Erythroleukemia) | Varies (e.g., ~5-10) | [8] |

| A431 (Lung Cancer) | Varies (e.g., ~10-20) | [8] | |

| Benzo[9][10]imidazo[2,1-b]thiazole Derivatives | HeLa (Cervical Cancer) | Varies (e.g., 2.67 for Gefitinib) | [1] |

| Pyrazole-Thiadiazole-Thiazole Hybrids | A549 (Lung Cancer) | 1.537 - 8.493 | [11] |

| Thiazolyl-Coumarins | MDA-MB-231 (Breast Cancer) | 10.5 - 11.2 | [12] |

| Newly Synthesized Thiazole Derivatives | MCF-7 (Breast Cancer) | 2.57 - 31.5 | [13] |

| HepG2 (Liver Cancer) | 6.69 - 51.7 | [13] |

Antimicrobial Activity

The thiazole-diamine scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10][14][15]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thienyl-substituted Thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [10] |

| Escherichia coli | 6.25 - 12.5 | [10] | |

| Phenylacetamido-thiazole Derivatives | Escherichia coli | 1.56 - 6.25 | [10] |

| Staphylococcus aureus | 1.56 - 6.25 | [10] | |

| Thiazole Schiff Bases | Bacillus subtilis | Varies | [10] |

| Pseudomonas aeruginosa | Varies | [10] | |

| Benzo[d]thiazole Derivatives | Staphylococcus aureus | 50 - 75 | [15] |

| Escherichia coli | 50 - 75 | [15] | |

| Heteroaryl(aryl) Thiazole Derivatives | Escherichia coli | 0.17 - 0.23 (mg/mL) | [16] |

| Bacillus cereus | Varies (e.g., 0.17/0.23 mg/mL for some) | [16] | |

| Thiazolyl–2-Pyrazoline Hybrids | Pseudomonas aeruginosa | 15.625 - 31.25 | [17] |

| Candida albicans | 3.9 - 62.5 | [17] |

Anti-inflammatory Activity

Certain thiazole-diamine derivatives have shown potent anti-inflammatory effects by inhibiting key enzymes and cytokines involved in the inflammatory cascade.

| Compound Class | Target | IC50 (µM) | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | IL-6 | 1.539 - 4.715 | [18] |

| NO | 10.992 - 19.969 | [18] | |

| TNF-α | 12.901 - 22.044 | [18] | |

| Pyrimidinone-linked Thiazole Derivatives | α-amylase | 46.53 - 49.31 (µg/mL) | [19] |

| α-glucosidase | 32.54 - 33.13 (µg/mL) | [19] |

Signaling Pathways and Mechanisms of Action

A significant area of research for thiazole-diamine compounds is their ability to act as kinase inhibitors, thereby modulating cellular signaling pathways critical for cancer cell survival and proliferation.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[20][21] Several thiazole-diamine derivatives have been shown to inhibit VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole-diamine compounds.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell growth.[1][11] Thiazole-diamine derivatives have been developed as potent EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by thiazole-diamine compounds.

Conclusion and Future Directions

The journey of thiazole-diamine compounds from their roots in dye chemistry to their current status as a versatile and powerful scaffold in medicinal chemistry is a testament to the continuous evolution of drug discovery. The ease of their synthesis, particularly through the robust Hantzsch reaction, and the vast chemical space that can be explored through derivatization, ensure their continued relevance.

Current research continues to uncover novel biological activities and refine the structure-activity relationships of these compounds. Future efforts will likely focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for their intended biological targets to minimize off-target effects and toxicity.

-

Combating Drug Resistance: Developing next-generation thiazole-diamines that can overcome resistance mechanisms developed by cancer cells and microbial pathogens.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in treating other diseases, such as neurodegenerative and metabolic disorders.

-

Advanced Drug Delivery: Formulating thiazole-diamine compounds into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.

The rich history and promising future of thiazole-diamine compounds underscore their importance as a privileged scaffold in the ongoing quest for new and effective medicines. This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Theoretical Studies on N5,N5-dimethylthiazole-2,5-diamine: A Methodological Overview

Notice: Extensive searches of scientific literature and chemical databases did not yield any specific theoretical or experimental studies directly focused on N5,N5-dimethylthiazole-2,5-diamine. The information presented herein is therefore based on common methodologies applied to closely related aminothiazole derivatives and serves as a guide for potential future research on this specific compound.

Introduction to Theoretical Studies of Thiazole Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Theoretical studies and computational modeling are crucial tools in understanding the structure-activity relationships (SAR) of these molecules. By calculating various molecular and electronic properties, researchers can predict their reactivity, stability, and potential biological activity without the immediate need for synthesis and in-vitro testing.[3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the geometric and electronic properties of such molecules.[4][5] These studies can provide valuable insights into parameters like molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are essential for predicting the chemical behavior and potential for intermolecular interactions.

Generalized Experimental Protocols for Theoretical Analysis

While no specific protocols for this compound exist, the following represents a standard computational methodology synthesized from studies on analogous aminothiazole compounds.

Table 1: Standard Computational Methodology for Thiazole Derivatives

| Parameter | Typical Method/Software | Description |

| Geometry Optimization | Gaussian 09/16, ORCA, etc. | The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial first step before calculating other properties. |

| Level of Theory | Density Functional Theory (DFT) | DFT methods, such as B3LYP or HSEH1PBE, are widely used for their balance of accuracy and computational cost in studying organic molecules.[4][5] |

| Basis Set | 6-31G(d), 6-311++G(d,p), etc. | A basis set is a set of functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets are common. |

| Solvation Modeling | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water, ethanol), the PCM method can be applied during geometry optimization and property calculations.[6] |

| Vibrational Analysis | Frequency Calculation | Performed after geometry optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) spectra. |

| Electronic Properties | HOMO-LUMO Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's electronic transport properties and reactivity. |

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | NBO analysis is used to study the distribution of electron density, intramolecular charge transfer, and the nature of chemical bonds. |

Predicted Data and Molecular Properties

As no literature is available for the target compound, no quantitative data can be presented. Theoretical studies on related aminothiazoles typically report on the following parameters, which would be essential to calculate for this compound:

-

Optimized Geometric Parameters: Bond lengths (Å), bond angles (°), and dihedral angles (°).

-

Quantum Chemical Descriptors:

-

HOMO Energy (eV)

-

LUMO Energy (eV)

-

-

Thermodynamic Properties:

-

Total Energy (Hartree)

-

Zero-point vibrational energy (kcal/mol)

-

Enthalpy and Gibbs Free Energy (kcal/mol)

-

-

Atomic Charges: Mulliken or NBO charges on each atom.

Visualizations of Computational Workflow

The following diagrams illustrate a typical workflow for the theoretical analysis of a novel small molecule like this compound.

Caption: A generalized workflow for quantum chemical calculations.

Caption: Logical relationship of a typical DFT calculation.

Conclusion

While there is a clear absence of specific theoretical research on this compound, the field of computational chemistry offers robust and well-established protocols for its future investigation. The methods outlined in this guide, derived from studies on analogous aminothiazole structures, provide a solid foundation for researchers to perform in-silico analysis. Such studies would be invaluable for elucidating the molecule's electronic structure, predicting its reactivity, and guiding the synthesis and development of new potential therapeutic agents. The execution of these theoretical calculations would be the first step in characterizing this novel compound and exploring its potential applications.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of a Novel Thiazole Derivative: A Technical Guide to N5,N5-dimethylthiazole-2,5-diamine

For Immediate Release

This technical guide addresses the current state of knowledge regarding the solubility and stability of the novel compound, N5,N5-dimethylthiazole-2,5-diamine. Directed at researchers, scientists, and professionals in drug development, this document acknowledges the absence of publicly available data for this specific molecule. In response, this guide provides a comprehensive overview of standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, to offer a comparative context, solubility and stability-related data for structurally analogous compounds are presented.

Introduction: The Uncharted Territory of this compound

An extensive search of scientific literature and chemical databases, including PubChem and the Chemical Abstracts Service (CAS), reveals a significant data gap for this compound. There is currently no registered CAS number for this compound, and no empirical data on its solubility or stability have been published. This lack of information underscores the novelty of this molecule and highlights the necessity for foundational physicochemical characterization to enable its potential application in research and drug development.

This guide serves as a practical resource for researchers aiming to characterize this compound or similar novel chemical entities. It details the standard operating procedures for generating reliable solubility and stability data, adhering to internationally recognized guidelines.

Physicochemical Data of Structural Analogs

In the absence of direct data, examining structurally related compounds can provide preliminary insights into the potential properties of this compound. The following tables summarize available data for two such analogs. It is crucial to note that these values are not predictive for the title compound but offer a valuable reference point.

Table 1: Physicochemical Properties of a Thiazolopyrimidine Analog

| Property | Value | Source |

| Compound Name | N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine | Fluorochem |

| CAS Number | 1192814-67-7 | Fluorochem |

| Molecular Weight | 195.24 g/mol | Fluorochem |

| LogP | 1.20 | Fluorochem |

Table 2: Physicochemical Properties of a Pyridine Analog

| Property | Value | Source |

| Compound Name | N5,N5-Dimethylpyridine-2,5-diamine | PubChem |

| CAS Number | Not Available | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following are standard high-throughput methods for assessing aqueous solubility.

Kinetic Solubility Assay

This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO.

-

Aqueous Buffer Addition: An aliquot of each DMSO dilution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4).

-

Incubation: The mixture is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Precipitate Detection: The presence of precipitate is detected by methods such as nephelometry (light scattering) or turbidimetry.

-

Quantification: The concentration of the compound remaining in solution in the filtrate or supernatant is quantified, often by LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

The Pharmacological Potential of Thiazole Derivatives: A Technical Guide

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to function as a versatile scaffold in a multitude of clinically significant drugs.[1] Synthetic and natural products incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] This technical guide provides an in-depth overview of the key biological activities of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.

Anticancer Activities

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as the kinase inhibitor Dasatinib.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, angiogenesis, and apoptosis.[3]

A primary target for many thiazole-based anticancer agents is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[4][5] By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby arresting tumor growth.[4][6] Other targeted pathways include the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | [7] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | [7] |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine (6.77 ± 0.41) | [7] |

| 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | [4] |

| 11c | HepG-2 (Liver) | ~4 | Doxorubicin | [8] |

| 11c | MCF-7 (Breast) | ~3 | Doxorubicin | [8] |

| 6g | HCT-116 (Colon) | ~12 | Doxorubicin | [8] |

| 8e | A549 (Lung) | 0.302 | Doxorubicin (0.460) | [9] |

| 16a | MCF-7 (Breast) | 0.73 | Dasatinib (7.99) | [3] |

| 6d | MCF-7 (Breast) | 10.5 ± 0.71 | Sorafenib (5.10 ± 0.49) | [5] |

Signaling Pathway: VEGFR-2 Inhibition

Many thiazole derivatives exert their anticancer effects by functioning as Type II inhibitors of VEGFR-2. They bind to the kinase domain in its inactive (DFG-out) conformation, preventing ATP from binding and halting the downstream signaling cascade that promotes angiogenesis. This leads to cell cycle arrest and induction of apoptosis in cancer cells.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Antimicrobial Activities

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents.[10] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[11][12] Their mechanisms often involve the inhibition of essential microbial enzymes, such as DNA gyrase or 14α-lanosterol demethylase, which are vital for bacterial replication and fungal cell membrane integrity, respectively.[13]

Quantitative Data: Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (mg/mL) | Reference Drug | Ref. |

| 3 | S. aureus | 0.23 - 0.70 | Ampicillin | [13] |

| 3 | E. coli | 0.23 - 0.70 | Ampicillin | [13] |

| 8 | C. albicans | 0.08 - 0.23 | - | [13] |

| 9 | C. albicans | 0.06 - 0.23 | - | [13] |

| 9 | S. aureus (1189) | 0.100 | - | |

| 9 | S. agalactiae (1768) | 0.025 | - | |

| 67 | C. albicans ATCC 10231 | 0.168 | Cycloheximide (0.254) | [11] |

| 57 | P. aeruginosa ATCC 29853 | 0.0156 | Amoxicillin (>0.500) | [11] |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives can modulate inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2] By selectively inhibiting isoforms such as COX-2, thiazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][14]

Quantitative Data: Enzyme Inhibition

The anti-inflammatory potential is often assessed by the IC₅₀ value against COX-1, COX-2, and 5-LOX enzymes. A high COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable for reducing side effects.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Ref. |

| 2a | COX-2 | 0.0003 | >3333 | [14] |

| 3a | 5-LOX | 0.127 | - | [14] |

| 4 | COX-1 | 29.60 ± 1.58 | - | [14] |

| 6b | COX-2 | 11.65 (mM) | Selective | [14] |

| 16a | COX-2 | - | 134.6 | [3] |

| 18f | COX-2 | - | 42.13 | [3] |

| 6l | COX-1 | 5.55 | 61.6 | [2] |

| 6l | COX-2 | 0.09 | 61.6 | [2] |

| 6l | 5-LOX | 0.38 | - | [2] |

Signaling Pathway: COX-2 Inhibition

Thiazole derivatives can selectively bind to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for the synthesis of various pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 9. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data for N5,N5-dimethylthiazole-2,5-diamine Remains Elusive

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound N5,N5-dimethylthiazole-2,5-diamine has yielded no specific results. This suggests that the compound may be novel, not extensively studied, or that the available data is not present in publicly accessible databases.

Despite extensive searches for the spectroscopic characterization of this compound, no peer-reviewed articles, spectral databases, or commercial supplier information containing the requested Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific molecule could be located.

The search for this information is critical for researchers, scientists, and drug development professionals who rely on such data for the unambiguous identification and characterization of chemical compounds. Spectroscopic data provides a fundamental fingerprint of a molecule's structure and is essential for quality control, reaction monitoring, and the elucidation of its chemical and physical properties.

Several searches were conducted for the synthesis and characterization of this compound, as scientific literature detailing the synthesis of a new molecule typically includes its comprehensive spectroscopic analysis. However, these searches also failed to retrieve any relevant documents.

Information was found for structurally related but distinct compounds, including:

-

N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine: A more complex heterocyclic system with a fused pyrimidine ring.

-

5-acetyl-2,4-dimethylthiazole: A thiazole derivative with different substituents.

-

N2,N2-dimethylthiazole-2,4-diamine hydrochloride: An isomer with a different substitution pattern on the thiazole ring.

-

N5,N5-Dimethylpyridine-2,5-diamine: A compound containing a pyridine ring instead of a thiazole ring.

The absence of data prevents the creation of the requested in-depth technical guide, as the core requirements—tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or workflows—are entirely dependent on the availability of this foundational spectroscopic information.

Recommendations for Researchers:

For researchers interested in this compound, the following steps are recommended:

-

Verify the Chemical Name and Structure: Double-check the accuracy of the chemical name and its corresponding structure to ensure the search parameters are correct.

-

Conduct a Literature Review for Synthesis: A thorough review of synthetic chemistry literature might uncover a synthetic route to this compound, which would likely include its characterization data.

-

Perform Computational Analysis: In the absence of experimental data, computational methods can be employed to predict the NMR, IR, and MS spectra of the molecule. These predictions can provide valuable, albeit theoretical, insights.

-

Synthesize and Characterize: If the compound is critical for a research project, in-house synthesis and subsequent spectroscopic characterization would be necessary to obtain the required data.

Until experimental data for this compound becomes publicly available, a comprehensive technical guide on its spectroscopic properties cannot be compiled.

Methodological & Application

Application Notes and Protocols: Synthesis and Drug Discovery Applications of N5,N5-dimethylthiazole-2,5-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of N5,N5-dimethylthiazole-2,5-diamine and explore the potential applications of its derivatives in drug discovery, particularly as kinase inhibitors. The information is compiled from established synthetic methodologies for related compounds and current research on the pharmacological activities of substituted thiazoles.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 2,5-disubstituted thiazoles have garnered significant interest as they offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of 2,5-diaminothiazole, in particular, are being actively investigated for their potential as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[3][4][5][6][7][8][9][10][11][12] This document outlines a synthetic route to a key building block, this compound, and discusses the rationale for its use in the development of novel kinase inhibitors.

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This protocol is adapted from established procedures for the bromination of 2-aminothiazole.[13]

-

Materials:

-

2-Aminothiazole

-

Bromine

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.

-

Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromothiazole.[13]

-

Step 2: Synthesis of this compound

This protocol is based on general principles of nucleophilic aromatic substitution on heteroaryl halides.[14][15][16]

-

Materials:

-

2-Amino-5-bromothiazole

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

A suitable base such as potassium carbonate (optional, to scavenge HBr)

-

-

Procedure:

-

In a sealed reaction vessel, dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent (e.g., DMF).

-

Add an excess of dimethylamine solution (e.g., 2-3 equivalents).

-

If necessary, add a base like potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Application in Drug Discovery: Targeting Protein Kinases

Derivatives of the 2,5-diaminothiazole scaffold have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Two notable kinase targets for which thiazole-based inhibitors have been developed are Cyclin-Dependent Kinase 9 (CDK9) and c-Met.[3][4][5][6][7][8][9][10][11][12]

CDK9 Inhibition

CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription elongation.[4] In many cancers, there is a high dependency on the transcription of short-lived anti-apoptotic proteins. Inhibition of CDK9 can selectively downregulate these survival proteins, thereby inducing apoptosis in cancer cells.[7]

Caption: Simplified CDK9 signaling pathway and the point of intervention by thiazole-based inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many human cancers.[10] Thiazole-containing compounds have been designed as potent and selective inhibitors of c-Met kinase activity.[3][5][6][9]

Caption: Overview of the HGF/c-Met signaling pathway targeted by thiazole derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The this compound core provides a versatile scaffold for generating a library of derivatives for SAR studies. The 2-amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents, while the 4-position of the thiazole ring can also be functionalized prior to the synthesis of the core. The following tables summarize representative data for published 2,5-disubstituted thiazole derivatives targeting CDK9 and c-Met, illustrating the potential for achieving high potency.

Table 1: Biological Activity of Representative Thiazole-Based CDK9 Inhibitors

| Compound ID | R1 (at C2-amino) | R2 (at C4) | CDK9 IC50 (nM) | Selectivity vs CDK2 | Reference |

| 12u | 2-anilinopyrimidine | H | 7 | >80-fold | [7] |

| CDKI-73 | 3-benzenesulfonamide | 4-methyl-2-(methylamino)thiazol-5-yl | 4 | - | [11] |

| Flavopiridol | (scaffold varies) | (scaffold varies) | 3 | - | [4] |

| SNS-032 | 4-piperidinecarboxamide | 5-(1,1-dimethylethyl)-2-oxazolyl | - | - | [4][8] |

Table 2: Biological Activity of Representative Thiazole-Based c-Met Inhibitors

| Compound ID | R1 (at C2) | R2 (at C5) | c-Met IC50 (nM) | Cell Line (IC50, µM) | Reference |

| 51am | Thiazole-carboxamide | Aryl ether | - | MKN-45 (0.05) | [3][5][6] |

| Foretinib | (scaffold varies) | (scaffold varies) | - | MDA-MB-231 | [5] |

| Cabozantinib | (scaffold varies) | (scaffold varies) | 5.38 | HepG-2 | [10] |

Conclusion

The proposed synthesis of this compound offers a reliable route to a valuable building block for drug discovery. Derivatives based on this scaffold have the potential to be developed into potent and selective inhibitors of protein kinases such as CDK9 and c-Met. The provided protocols and background information serve as a foundation for researchers to explore the synthesis and therapeutic applications of this promising class of compounds. Further optimization of the synthetic route and extensive SAR studies are warranted to identify clinical candidates.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N5,N5-dimethylthiazole-2,5-diamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N5,N5-dimethylthiazole-2,5-diamine is a heterocyclic amine that holds significant potential as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. The 2,5-diaminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a dimethylamino group at the 5-position and a primary amino group at the 2-position offers two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.

This document provides an overview of the potential applications of this compound in organic synthesis, along with detailed protocols for its derivatization. The methodologies are based on established synthetic routes for related 2-aminothiazole derivatives.

Key Features of this compound

-

Bifunctional Scaffold: Possesses two reactive amino groups with different nucleophilicities, enabling selective functionalization.

-

Thiazole Core: The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs.

-

Tunable Properties: The dimethylamino group can influence the electronic properties and basicity of the scaffold.

Applications in Organic Synthesis

This compound can serve as a valuable starting material for the synthesis of a variety of complex molecules. The differential reactivity of the 2-amino and 5-dimethylamino groups allows for a stepwise and controlled elaboration of the core structure.

Synthesis of Novel Heterocyclic Systems

The 2,5-diamine functionality is well-suited for the construction of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds, for instance, can lead to the formation of novel thiazolo[5,4-b]pyridines or other related scaffolds of medicinal interest.

Elaboration of the 2-Amino Group

The primary amino group at the C2 position is a versatile handle for a range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent.

-

Buchwald-Hartwig and Suzuki Couplings: After conversion to a halide, these cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents.

Potential Biological Activities of Derivatives

Based on the known biological profiles of 2-aminothiazole derivatives, compounds synthesized from this compound may exhibit a range of activities, including:

-

Kinase Inhibition: Many 2-aminothiazole-based compounds are known to be potent inhibitors of various protein kinases.

-

Antimicrobial Activity: The thiazole nucleus is a common feature in antibacterial and antifungal agents.

-

Anticancer Properties: Derivatives of this scaffold could be explored for their cytotoxic effects against various cancer cell lines.

Proposed Synthetic Schemes

The following diagrams illustrate potential synthetic pathways utilizing this compound as a key building block.

Caption: Derivatization of the 2-amino group.

Caption: Synthesis of fused heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for Acylation of the 2-Amino Group

| Step | Procedure |

| 1 | Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). |

| 2 | Add a suitable base, such as pyridine or triethylamine (1.2 eq). |

| 3 | Cool the reaction mixture to 0 °C in an ice bath. |

| 4 | Add the desired acyl chloride (1.1 eq) dropwise to the solution. |

| 5 | Allow the reaction to warm to room temperature and stir for 4-12 hours. |

| 6 | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| 7 | Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. |

| 8 | Extract the product with DCM (3 x 20 mL). |

| 9 | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 10 | Purify the crude product by column chromatography on silica gel to afford the desired 2-acylamino-5-(dimethylamino)thiazole. |

Protocol 2: General Procedure for Reductive Amination of the 2-Amino Group

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq). |

| 2 | Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. |

| 3 | Stir the reaction mixture at room temperature for 12-24 hours. |

| 4 | Monitor the reaction by TLC or LC-MS. |

| 5 | Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. |

| 6 | Extract the aqueous layer with DCM (3 x 20 mL). |

| 7 | Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. |

| 8 | Purify the residue by flash column chromatography to yield the target 2-(alkylamino)-5-(dimethylamino)thiazole. |

Quantitative Data Summary

As this compound is a novel building block, specific yield and characterization data are not yet widely available in the literature. The following table provides representative data for analogous 2-aminothiazole derivatization reactions to serve as a guideline for expected outcomes.

| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |

| Acylation | 2-Amino-4-phenylthiazole | Benzoyl chloride | 2-Benzamido-4-phenylthiazole | 85-95 | Generic |

| Sulfonylation | 2-Aminothiazole | p-Toluenesulfonyl chloride | 2-(p-Toluenesulfonamido)thiazole | 70-85 | Generic |

| Reductive Amination | 2-Amino-4-methylthiazole | Benzaldehyde | 2-(Benzylamino)-4-methylthiazole | 60-80 | Generic |

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and potentially bioactive molecules. Its bifunctional nature allows for a wide array of chemical transformations, leading to diverse libraries of compounds for screening in drug discovery and development programs. The protocols and schemes presented here provide a solid foundation for researchers to begin exploring the synthetic utility of this exciting new scaffold. Further research into the specific applications and biological activities of its derivatives is highly encouraged.

Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel thiazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. Thiazole derivatives are integral to numerous FDA-approved drugs and are actively researched for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] These protocols offer methodologies for the synthesis, purification, and characterization of new chemical entities for drug discovery and development programs.

Introduction to Thiazole Synthesis

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2] Its unique structural features allow it to act as a versatile scaffold in medicinal chemistry. The synthesis of thiazole derivatives has been an area of intense research, leading to the development of various synthetic strategies.[1][4][5] The most prominent and historically significant method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6][7][8] Modern adaptations of this method, including microwave-assisted and one-pot multicomponent reactions, offer improved yields, reduced reaction times, and more environmentally friendly procedures.[9][10][11][12]

This application note details two reliable protocols for the synthesis of novel thiazole derivatives: the classic Hantzsch synthesis and a modern microwave-assisted approach.

Protocol 1: Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a foundational example of the Hantzsch reaction.[6][8]

Experimental Workflow

Caption: Workflow for Hantzsch Thiazole Synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.0 |

| Thiourea | CH₄N₂S | 76.12 | 7.5 |

| Methanol | CH₃OH | 32.04 | 5 mL |

| 5% Sodium Carbonate | Na₂CO₃ | 105.99 | 20 mL |

Procedure

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

-

Add 5 mL of methanol and a magnetic stir bar.[8]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[8]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the HBr salt of the product, causing the neutral thiazole to precipitate.[6][8]

-

Filter the mixture through a Buchner funnel.[8]

-

Wash the filter cake with water.[8]

-

Spread the collected solid on a tared watch glass and allow it to air dry.[8]

-

Once dry, determine the mass of the product and calculate the percent yield.

-

Characterize the product by determining its melting point, running a Thin Layer Chromatography (TLC), and analyzing its NMR spectrum.[8]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[12][13] This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives from substituted ketones, thiourea, and iodine under microwave irradiation.[14]

Experimental Workflow

Caption: Workflow for Microwave-Assisted Thiazole Synthesis.

Materials and Reagents

| Reagent | General Formula/Type | Amount (mmol) |

| Substituted Ketone | R-CO-CH₃ | 0.01 |

| Thiourea | CH₄N₂S | 0.02 |

| Iodine | I₂ | 0.01 |

Procedure

-

In a microwave-safe flask, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[14]

-

Subject the mixture to microwave irradiation at a power of 170 W for 5 to 15 minutes. The progress of the reaction should be monitored by TLC.[14]

-

After completion, cool the reaction mixture to room temperature.[14]

-

Pour the cooled mixture into ice water to precipitate the crude product.[14]

-

Filter the precipitate and dry it thoroughly.[14]

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[14]

-

Characterize the final product using spectral methods (IR, NMR) and elemental analysis.[14]